2-(4-Bromobutyl)-5-methylthiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13BrS |
|---|---|
Molecular Weight |
233.17 g/mol |
IUPAC Name |
2-(4-bromobutyl)-5-methylthiophene |
InChI |
InChI=1S/C9H13BrS/c1-8-5-6-9(11-8)4-2-3-7-10/h5-6H,2-4,7H2,1H3 |
InChI Key |
HNDQCEBIQVCFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Bromobutyl 5 Methylthiophene and Analogous Structures
Direct Halogenation Approaches for Thiophene (B33073) Rings
Direct halogenation of the thiophene ring is a common method for introducing halogen atoms, which can then serve as handles for further functionalization. The high reactivity of the thiophene ring towards electrophilic substitution makes this a feasible, albeit sometimes challenging, approach in terms of controlling regioselectivity. iust.ac.ir
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of activated aromatic systems, including thiophenes. wku.edu The use of NBS is often preferred over molecular bromine as it provides a low, constant concentration of Br₂, minimizing side reactions. sciencemadness.org The regioselectivity of the bromination of substituted thiophenes is highly dependent on the nature of the substituent and the reaction conditions. For 2-alkylthiophenes, such as 2-methylthiophene (B1210033), the activating and ortho-, para-directing nature of the alkyl group favors substitution at the C5 position.
The use of acidic media, such as acetic acid, can further enhance the regioselectivity. jcu.edu.au The reaction proceeds via an electrophilic aromatic substitution mechanism. While specific conditions for the bromination of 2-butyl-5-methylthiophene (B55617) to yield the desired product are not extensively detailed in the provided results, the general principles of NBS bromination of activated arenes are well-established. researchgate.netresearchgate.net
Table 1: Representative Conditions for NBS Bromination of Activated Arenes
| Substrate | Reagent | Solvent/Medium | Conditions | Outcome | Citation |
|---|---|---|---|---|---|
| Activated Arenes | NBS | Acetonitrile | Room Temperature | High p-regioselectivity | wku.edu |
| Aralkyl Ketones | NBS | Methanol / Montmorillonite K-10 | 60-65 °C | Regioselective α-bromination | researchgate.net |
| 3-Alkylthiophenes | NBS | Acetic Acid | 0 °C | Generates 2-iodo and 5-iodo isomers | jcu.edu.au |
Continuous flow chemistry has emerged as a powerful tool for improving the safety, efficiency, and scalability of chemical reactions, including the halogenation of heterocycles. core.ac.uk Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved selectivity and yields. core.ac.uk
For the bromination of thiophene, a solvent-free continuous process using a microreactor has been developed. eurekaselect.com This method utilizes pure bromine and allows for high selectivity towards 2,5-dibromothiophene (B18171) with significantly reduced reaction times compared to batch processing. eurekaselect.com While this specific example focuses on the dibromination of unsubstituted thiophene, the principles can be adapted for the selective monobromination of substituted thiophenes by carefully controlling the stoichiometry and reaction conditions. The rapid mixing and precise temperature control in microreactors can minimize the formation of over-brominated byproducts. eurekaselect.com
Table 2: Comparison of Batch vs. Flow Bromination of Thiophene
| Parameter | Batch Processing | Continuous Flow (Microreactor) | Citation |
|---|---|---|---|
| Yield (2,5-dibromothiophene) | ~50-77% | up to 86% | eurekaselect.com |
| Reaction Time | ~2 hours | < 1 second | eurekaselect.com |
| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, improved safety | core.ac.uk |
Functionalization of Methylthiophene Precursors
An alternative strategy involves starting with a readily available methylthiophene and introducing the desired alkyl side chain, followed by functionalization of that chain.
A common method for introducing an alkyl chain onto a thiophene ring is through Friedel-Crafts acylation followed by reduction. For instance, 2-methylthiophene can be acylated with a suitable acylating agent, such as 4-bromobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. google.com The acylation is expected to occur preferentially at the C5 position due to the directing effect of the methyl group. The resulting ketone can then be reduced to the corresponding alkyl chain using methods like the Wolff-Kishner or Clemmensen reduction.
Another approach is the Kumada coupling, which involves the reaction of a halothiophene with a Grignard reagent in the presence of a nickel catalyst. jcu.edu.au This method is effective for creating carbon-carbon bonds and can be used to introduce a variety of alkyl groups onto the thiophene core. jcu.edu.au
Once the alkyl chain is in place, selective bromination at the terminal position is required. This can be achieved through free-radical halogenation. N-bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide or light, is the reagent of choice for benzylic and allylic brominations. orgoreview.comlibretexts.orglibretexts.org While the butyl group in 2-butyl-5-methylthiophene is not benzylic, similar radical conditions can be employed for the selective bromination of alkyl chains, although selectivity can be a challenge. The reaction proceeds via a radical chain mechanism, and the stability of the resulting radical intermediate influences the position of halogenation. orgoreview.com
Construction of the Thiophene Core with Pre-functionalized Components
Building the thiophene ring from acyclic precursors that already contain the necessary substituents is a powerful and often highly regioselective strategy. nih.gov Several named reactions are applicable for this purpose.
The Gewald aminothiophene synthesis is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.orgumich.eduscispace.comarkat-usa.orgnih.gov While this reaction typically yields an amino group at the 2-position, modifications and subsequent reactions could potentially lead to the desired product.
The Fiesselmann thiophene synthesis involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or other activated compounds under basic conditions. wikipedia.orgwikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net This method is versatile and allows for the synthesis of a wide range of substituted thiophenes. wikipedia.org By choosing appropriately substituted starting materials, one could construct the 2-(4-bromobutyl)-5-methylthiophene skeleton. For example, a β-ketoester could be reacted with a thioglycolic acid derivative to form the thiophene ring. wikipedia.org
These ring-construction methods offer the advantage of building the desired substitution pattern directly, avoiding potential issues with regioselectivity that can arise from the functionalization of a pre-existing thiophene ring. nih.gov
Cyclization Reactions for Thiophene Ring Formation (e.g., Gewald Reaction and its Variants)
One of the most powerful and versatile methods for synthesizing polysubstituted thiophenes is the Gewald reaction. wikipedia.orgarkat-usa.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, typically an amine, to yield a 2-aminothiophene. wikipedia.orgorganic-chemistry.org
The mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound. wikipedia.orgacs.org This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to form the aromatic thiophene ring. wikipedia.org Recent computational studies suggest the reaction proceeds via the formation and subsequent decomposition of various polysulfide intermediates, with the final cyclization and aromatization being the thermodynamic driving force of the process. acs.org
There are several variations of the Gewald reaction, which enhance its versatility. arkat-usa.org These modifications can involve a two-step procedure where the α,β-unsaturated nitrile is pre-formed before the addition of sulfur, or the use of microwave assistance to improve reaction times and yields. wikipedia.orgarkat-usa.org This reaction is particularly valuable for creating a library of thiophene compounds as it allows for significant diversity in the substituents at positions 3, 4, and 5 of the thiophene ring by simply changing the starting carbonyl and α-cyanoester components. thieme-connect.com While the classic Gewald reaction produces 2-aminothiophenes, its principles of ring closure are fundamental to thiophene synthesis. organic-chemistry.orgthieme-connect.com Other cyclization strategies include metal-catalyzed or base-promoted heterocyclization of functionalized alkynes bearing a sulfur atom, which can provide a regioselective and atom-economical route to the thiophene core. mdpi.com
Coupling Reactions Involving Bromoalkanes and Thiophene Building Blocks
Once a thiophene core is established, cross-coupling reactions are the primary tools for introducing alkyl and aryl substituents. These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, typically employ palladium or nickel catalysts to form new carbon-carbon bonds. rsc.orgrsc.org
The Kumada–Tamao–Corriu coupling is a seminal cross-coupling reaction that forges carbon-carbon bonds by reacting a Grignard reagent (organomagnesium halide) with an organic halide. wikipedia.org The reaction is catalyzed by transition metal complexes, typically based on nickel or palladium. wikipedia.orgresearchgate.net This method is notable for being one of the first catalytic cross-coupling techniques discovered and remains in wide use for synthesizing alkylated and arylated thiophenes, including the industrial production of polythiophenes. wikipedia.org
The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the organic halide to the low-valent metal center, transmetalation with the Grignard reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The reaction is highly effective for coupling aryl and vinyl Grignards with a variety of organic halides and is typically performed in ethereal solvents like THF. wikipedia.org For instance, a thienyl Grignard reagent can be coupled with an alkyl or aryl halide to introduce a desired substituent onto the thiophene ring. rsc.org
| Coupling Partners | Catalyst | Solvent | Yield |
| 3-Hexyl-2-halomagnesio-thiophene + 1,4-dibromobenzene | Pd(PPh₃)₂Cl₂ (0.5 mol%) | - | 73% |
| 3-Hexyl-2-halomagnesio-thiophene + 5-bromo-2-iodopyridine | Pd(PPh₃)₂Cl₂ (0.5 mol%) | - | 66% |
| 3-Hexyl-2-halomagnesio-thiophene + 2,5-dibromothiophene | Pd(PPh₃)₂Cl₂ (0.5 mol%) | - | 50% |
This table presents examples of Kumada-Tamao-Corriu cross-coupling reactions used to synthesize thiophene-based monomers. Data sourced from rsc.org.
The Suzuki-Miyaura cross-coupling has become one of the most important and widely used methods for C-C bond formation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally less toxic and more stable organoboron reagents. rsc.orgorganic-chemistry.org The reaction couples an organoboron compound, such as a boronic acid or boronic ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. rsc.orgyoutube.com
This method is exceptionally useful for the synthesis of aryl-substituted thiophenes. acs.org For example, 2-bromothiophene (B119243) or its derivatives can be coupled with various arylboronic acids to produce 2-arylthiophenes. youtube.com The reaction conditions can be optimized by careful selection of the palladium catalyst, ligands, base, and solvent system. rsc.org Aqueous solvent systems have been shown to be particularly effective for the Suzuki coupling of heterocyclic compounds. rsc.orgacs.org
| Thiophene Substrate | Boronic Acid | Catalyst | Base | Solvent |
| 2,5-Dibromothiophene | 4-Isopropenylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/Water |
| 2-Bromothiophene | 4-Nitrophenylboronic acid | Palladium-based | - | - |
| Heteroaryl Chlorides | Thiophene-2-boronic acid | [Na₂PdCl₄]/Phosphine | K₂CO₃ | n-Butanol/Water |
This table showcases the versatility of the Suzuki-Miyaura reaction in synthesizing various thiophene derivatives. Data sourced from rsc.orgyoutube.comacs.org.
The Stille coupling reaction provides another powerful route for C-C bond formation by coupling an organotin compound (organostannane) with an sp²-hybridized organic halide (or triflate) using a palladium catalyst. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and the reaction's tolerance for a vast array of functional groups, making it highly suitable for complex molecule synthesis. psu.edu
The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.orgpsu.edu While the toxicity of tin reagents is a drawback, the reaction's reliability has made it a staple in organic synthesis. organic-chemistry.org Additives like copper(I) salts can significantly accelerate the reaction rate. acs.orgharvard.edu This method is frequently used to prepare biaryl compounds, including those containing thiophene rings, and for the synthesis of conjugated polymers. organic-chemistry.orgwikipedia.org
Multi-Step Synthetic Sequences for Complex Thiophene Derivatives Incorporating the Bromobutyl Moiety
The synthesis of a specifically substituted compound like this compound typically requires a multi-step approach, where the thiophene core is first formed or selected, followed by the strategic introduction of the required functional groups.
A robust and common strategy to introduce an alkyl chain onto an aromatic ring, including thiophene, is through Friedel-Crafts acylation followed by reduction of the resulting ketone. organic-chemistry.org
For the synthesis of this compound, a plausible route begins with 2-methylthiophene. wikipedia.org
Friedel-Crafts Acylation : The 2-methylthiophene undergoes a Friedel-Crafts acylation reaction with a suitable acylating agent, such as 5-bromovaleryl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZnBr₂). core.ac.uktsijournals.com Due to the electronic properties of the thiophene ring, acylation occurs preferentially at the C5 position, which is sterically accessible and electronically activated by the sulfur atom and the C2-methyl group. stackexchange.com This step yields 5-(5-bromopentanoyl)-2-methylthiophene.
Ketone Reduction : The carbonyl group of the resulting thienyl ketone is then reduced to a methylene (CH₂) group. Several classic reduction methods can accomplish this, including the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). organic-chemistry.orgmasterorganicchemistry.com These methods are effective for converting aryl ketones to alkanes. libretexts.org The reduction transforms the pentanoyl chain into a pentyl chain, but since the starting acyl chloride was 5-bromovaleryl chloride, the final product after reduction is the desired this compound, with the bromine atom at the terminus of the four-carbon chain attached to the thiophene ring.
This acylation-reduction sequence is a well-established workaround to avoid rearrangements that can occur during direct Friedel-Crafts alkylation and provides a reliable pathway to complex thiophene derivatives with specific alkyl halide chains. masterorganicchemistry.com
Sequential Functionalization Protocols
Sequential functionalization offers a robust and controlled approach to the synthesis of asymmetrically substituted thiophenes. This is typically achieved through two main pathways: Friedel-Crafts acylation followed by reduction, or through the generation of an organometallic intermediate from a pre-halogenated thiophene.
One prominent method involves an initial Friedel-Crafts acylation of 2-methylthiophene with 4-bromobutyryl chloride. This electrophilic aromatic substitution preferentially occurs at the vacant alpha-position (C5) of the thiophene ring due to the activating and directing effect of the methyl group. The resulting ketone, 1-(5-methyl-2-thienyl)-4-bromobutan-1-one, is then subjected to a reduction reaction to convert the carbonyl group into a methylene group, yielding the final product. Common reduction methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). wikipedia.orgorganic-chemistry.orgwikipedia.org The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction is carried out under basic conditions, offering alternative pathways depending on the substrate's sensitivity to acid or base. organic-chemistry.orgorganic-chemistry.org
A second major sequential approach begins with the bromination of 2-methylthiophene to yield 2-bromo-5-methylthiophene (B1266114). This halogenated intermediate can then be converted into a more reactive organometallic species, such as a Grignard reagent (2-magnesiobromo-5-methylthiophene) or an organolithium compound. The formation of the Grignard reagent is achieved by reacting 2-bromo-5-methylthiophene with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107). chemguide.co.uklibretexts.org This organometallic intermediate can subsequently react with an electrophile like 1,4-dibromobutane. In this reaction, the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of 1,4-dibromobutane, displacing a bromide ion and forming the desired carbon-carbon bond.
The following table provides a comparative overview of these two sequential functionalization protocols for the synthesis of this compound.
| Route | Step 1: Reagents & Conditions | Intermediate Product | Step 2: Reagents & Conditions | Final Product | Overall Yield (Illustrative) |
| Friedel-Crafts Acylation/Reduction | 2-Methylthiophene, 4-Bromobutyryl chloride, Lewis Acid (e.g., AlCl₃) in an inert solvent. | 1-(5-Methyl-2-thienyl)-4-bromobutan-1-one | Clemmensen Reduction: Zn(Hg), conc. HCl, heat. OR Wolff-Kishner Reduction: H₂NNH₂, KOH, high-boiling solvent (e.g., ethylene (B1197577) glycol), heat. | This compound | Moderate to Good |
| Organometallic Coupling | 2-Bromo-5-methylthiophene, Mg turnings in dry ether (e.g., THF or Et₂O). | 5-Methyl-2-thienylmagnesium bromide | 1,4-Dibromobutane in an inert solvent. | This compound | Moderate |
Detailed research has demonstrated the feasibility of both approaches. The choice of method often depends on the availability of starting materials, desired scale of the reaction, and the compatibility of other functional groups present in more complex analogs. For instance, the Friedel-Crafts acylation route is advantageous when 2-methylthiophene is readily available, while the Grignard route is practical if 2-bromo-5-methylthiophene is the preferred starting material.
Reactivity and Advanced Transformations of 2 4 Bromobutyl 5 Methylthiophene
Reactivity of the Bromine Atom
The primary reactive center for many transformations of 2-(4-bromobutyl)-5-methylthiophene is the bromine atom. Its position on a primary carbon at the end of a flexible butyl chain makes it susceptible to a variety of reactions, particularly nucleophilic substitutions and the formation of organometallic reagents.
Nucleophilic Substitution Reactions on the Bromobutyl Chain
The carbon atom bonded to the bromine in the bromobutyl chain is electrophilic and readily undergoes substitution reactions with a wide array of nucleophiles. This allows for the introduction of diverse functional groups, significantly expanding the synthetic utility of the parent compound.
Common nucleophilic substitution reactions involving alkyl halides like this compound include reactions with:
Cyanide ions (CN⁻) to form nitriles.
Hydroxide ions (OH⁻) to yield alcohols.
Alkoxide ions (RO⁻) to produce ethers.
Azide ions (N₃⁻) to generate alkyl azides.
Amines (RNH₂, R₂NH, R₃N) to form substituted amines.
These reactions typically proceed via an S_N2 mechanism, where the nucleophile attacks the carbon atom, and the bromide ion is displaced as a leaving group. The reaction conditions, such as solvent and temperature, can be optimized to favor the desired substitution product.
Organometallic Reagent Formation (e.g., Grignard Reagents, Organolithium Intermediates)
The bromine atom facilitates the formation of highly reactive organometallic intermediates, which are powerful tools for creating new carbon-carbon bonds.
Grignard Reagents: In the presence of magnesium metal, typically in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), this compound can be converted into its corresponding Grignard reagent, (4-(5-methylthiophen-2-yl)butyl)magnesium bromide. youtube.comyoutube.comyoutube.com This process involves the insertion of magnesium between the carbon and bromine atoms. youtube.comyoutube.com The resulting Grignard reagent effectively reverses the polarity of the carbon atom, transforming it from an electrophilic center to a strongly nucleophilic one. youtube.comyoutube.com This "umpolung" makes it highly reactive towards a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, enabling the construction of more complex molecular architectures. youtube.comyoutube.com
Organolithium Intermediates: While less common for alkyl bromides compared to alkyl chlorides, organolithium reagents can also be prepared. These are typically formed through reaction with lithium metal or via metal-halogen exchange with an existing organolithium compound like n-butyllithium. Organolithium reagents are generally more reactive than their Grignard counterparts.
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com The substituents already present on the ring—the methyl group and the bromobutyl group—influence the rate and regioselectivity of these reactions. youtube.com
Regioselectivity and Reaction Kinetics
In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially add to the positions on the thiophene ring that are most activated. Thiophene itself is more reactive than benzene (B151609) towards electrophilic substitution, and substitution occurs preferentially at the 2-position. pearson.com In 2,5-disubstituted thiophenes, such as the compound , the available positions for substitution are the 3- and 4-positions.
The directing effects of the existing substituents determine the outcome of the reaction:
Methyl Group (-CH₃): The methyl group is an activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. In the context of the thiophene ring, this corresponds to the adjacent free positions.
Alkyl Group (-C₄H₈Br): The 4-bromobutyl group is also an alkyl group and is therefore activating and an ortho, para-director.
Given that both substituents are activating and direct to the same available positions (3- and 4-), electrophilic substitution will occur at these sites. The precise ratio of 3- to 4-substituted products will depend on the specific electrophile and reaction conditions, though often a mixture of isomers is obtained. The reaction proceeds via a cationic intermediate known as a σ-complex or arenium ion, and the stability of this intermediate determines the reaction pathway. libretexts.orglibretexts.org
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Functionality
The bromine atom of this compound serves as a handle for powerful palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. youtube.com
Carbon-Carbon Bond Formations (e.g., Alkylation, Arylation, Vinylation)
A variety of palladium-catalyzed reactions can be employed to form new carbon-carbon bonds at the site of the bromine atom. youtube.comillinois.edu These reactions generally involve an oxidative addition of the alkyl bromide to a palladium(0) complex, followed by transmetalation with an organometallic coupling partner and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com
| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | C(sp³)–C(sp²), C(sp³)–C(sp³) | Pd(PPh₃)₄, K₃PO₄ |
| Stille Coupling | Organotin compounds (organostannanes) | C(sp³)–C(sp²), C(sp³)–C(sp) | Pd(PPh₃)₄ |
| Heck Coupling | Alkenes | C(sp³)–C(sp²) | Pd(OAc)₂, PPh₃, base |
| Sonogashira Coupling | Terminal alkynes | C(sp³)–C(sp) | Pd(PPh₃)₄, CuI, amine base |
| Kumada Coupling | Grignard reagents | C(sp³)–C(sp²), C(sp³)–C(sp³) | PdCl₂(dppf) or NiCl₂(dppf) |
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation.
These methods offer a high degree of functional group tolerance and stereochemical control, making them invaluable for the synthesis of complex molecules. For instance, a Suzuki coupling could be used to attach an aryl or vinyl group to the end of the butyl chain, significantly altering the electronic and structural properties of the molecule. nih.govnih.gov
Carbon-Heteroatom Bond Formations
The primary alkyl bromide on the C4 butyl chain is a prime site for nucleophilic substitution reactions (S_N2), enabling the formation of various carbon-heteroatom bonds. This transformation is fundamental in synthetic chemistry for introducing new functional groups and building more complex molecular architectures. libretexts.org The reaction involves the displacement of the bromide ion by a heteroatom-centered nucleophile. A range of nucleophiles can be employed, leading to diverse product classes.
Table 1: Examples of Carbon-Heteroatom Bond Formation via Nucleophilic Substitution
| Nucleophile (Reagent) | Heteroatom | Resulting Functional Group | C-Heteroatom Bond Formed |
| Amine (R₂NH) | Nitrogen | Amine | C-N |
| Azide (NaN₃) | Nitrogen | Azide | C-N |
| Alkoxide (NaOR) | Oxygen | Ether | C-O |
| Carboxylate (RCOONa) | Oxygen | Ester | C-O |
| Thiolate (NaSR) | Sulfur | Thioether (Sulfide) | C-S |
| Thiocyanate (NaSCN) | Sulfur | Thiocyanate | C-S |
| Cyanide (NaCN) | Carbon* | Nitrile | C-C |
Note: While cyanide forms a C-C bond, it is a common S_N2 reaction for alkyl halides and is included for context.
These reactions are typically carried out in polar aprotic solvents to facilitate the S_N2 mechanism and often require heat. The choice of the nucleophile and reaction conditions allows for precise control over the final product, making this compound a valuable intermediate for synthesizing derivatives with tailored properties.
Thiophene Ring Functionalization and Derivatization
Beyond the reactivity of the side chain, the thiophene ring itself can undergo further functionalization. The existing substituents at the 2- and 5-positions direct subsequent modifications to the available 3- and 4-positions.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This strategy utilizes a directing metalation group (DMG) that coordinates to a strong organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orguvm.edu For π-electron rich heterocycles like furan (B31954) and thiophene, lithiation preferentially occurs at the C-2 position. uwindsor.ca
In the case of this compound, the C-2 and C-5 positions are already substituted. The alkyl group at C-2 can act as a weak DMG, directing the metalation (lithiation) to the C-3 position. This process typically involves treating the thiophene with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) which breaks up organolithium aggregates and increases reactivity. baranlab.org The resulting C-3 thienyllithium intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce new substituents with high regioselectivity.
Table 2: Potential Functionalization at the C-3 Position via Directed Metalation
| Electrophile (Reagent) | Introduced Functional Group |
| Carbon Dioxide (CO₂) then H⁺ | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones (RCHO/RCOR') | Hydroxyalkyl (-CH(OH)R) |
| Iodine (I₂) | Iodo (-I) |
| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (-SiMe₃) |
| N,N-Dimethylformamide (DMF) | Formyl (-CHO) |
| Sulfur (S₈) then H⁺ | Thiol (-SH) |
This method circumvents the regioselectivity issues often encountered with classical electrophilic aromatic substitution on substituted thiophenes. uvm.edu
The "halogen dance" is a base-catalyzed halogen migration reaction observed in aryl halides, particularly in bromothiophenes. ias.ac.inresearchgate.net This isomerization is typically promoted by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or magnesium amides. nih.govacs.orgthieme-connect.com The reaction proceeds through a series of deprotonation and metal-halogen exchange steps, ultimately leading to the thermodynamically most stable organometallic intermediate. ias.ac.in
While this compound itself lacks a bromine on the thiophene ring to undergo this rearrangement, the reaction is highly relevant to its brominated analogues. For example, in a generic bromothiophene, treatment with LDA can cause the bromine atom to "dance" to a different position on the ring. The regioselectivity of this rearrangement can be controlled by the presence of directing groups. nih.govacs.org
An oxazoline, ester, or amide group can direct the initial lithiation to its adjacent β-position, initiating the halogen dance from a specific site. nih.govacs.org
A sterically hindered magnesium amide base can enable the reaction under mild conditions and tolerate functional groups like esters, which can also direct the magnesiation. thieme-connect.com
This reaction is a powerful tool for creating substituted heterocyclic molecules that might be difficult to access through other means. ias.ac.in
Oxidative Transformations of the Thiophene Core (e.g., Thiophene S-Oxides)
The sulfur atom in the thiophene ring can be oxidized to form thiophene S-oxides (sulfoxides) and, subsequently, thiophene S,S-dioxides (sulfones). researchtrends.net These transformations alter the electronic properties and reactivity of the thiophene core.
The oxidation of thiophenes to their corresponding S,S-dioxides is generally straightforward. However, isolating the intermediate thiophene S-oxide is more challenging because its oxidation to the dioxide is often faster than the initial oxidation of the thiophene. researchtrends.net Thiophene S-oxides are often unstable and have been described as "elusive molecules." researchtrends.netmdpi.org
Several methods have been developed to achieve controlled oxidation:
Hydrogen Peroxide with a Catalyst: Methyltrioxorhenium(VII) (CH₃ReO₃) can catalyze the oxidation of thiophenes with hydrogen peroxide, allowing for the stepwise formation of the S-oxide and then the S,S-dioxide. nih.gov The rate of the first oxidation step (thiophene to S-oxide) is increased by electron-donating substituents on the ring. nih.gov
Peracids with Lewis/Proton Acids: Using a peracid like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid (e.g., BF₃·Et₂O) or a strong proton acid (e.g., CF₃COOH) can help to stop the reaction at the S-oxide stage. mdpi.orgacs.org The acid is thought to complex with the S-oxide product, reducing the electron density on the sulfur and making it less susceptible to further oxidation. mdpi.org
Thiophene S-oxides are reactive species. They are no longer aromatic and behave as cyclic dienes. They can undergo Diels-Alder reactions, often dimerizing with themselves if a more reactive dienophile is not present. researchtrends.netacs.org This reactivity makes them useful intermediates for constructing complex polycyclic systems. researchtrends.net
Table 3: Oxidizing Systems for the Thiophene Core
| Reagent System | Primary Product | Comments |
| H₂O₂ / CH₃ReO₃ | Thiophene S-Oxide / S,S-Dioxide | Stepwise oxidation is possible. nih.gov |
| m-CPBA / BF₃·Et₂O | Thiophene S-Oxide | Reaction is typically run at low temperatures (-20 °C). mdpi.org |
| H₂O₂ / CF₃COOH | Thiophene S-Oxide | S-oxide can be trapped in situ or dimerizes. acs.org |
Role As a Key Synthetic Intermediate and Building Block
Precursor in the Synthesis of Conjugated Oligomers and Polymers
Conjugated polymers, particularly those based on polythiophene, are at the forefront of research in organic electronics due to their potential applications in devices such as organic field-effect transistors (OFETs), solar cells, and light-emitting diodes. psu.edu The performance of these materials is highly dependent on the regularity of their polymer chains and the nature of their side chains. cmu.edu 2-(4-Bromobutyl)-5-methylthiophene provides a monomer unit that can be effectively polymerized and subsequently modified, offering a pathway to precisely engineered materials.
Grignard Metathesis (GRIM) polymerization is a powerful method for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs) with well-defined structures. researchgate.netrsc.org This technique allows for control over molecular weight and can be conducted at room temperature, making it a practical choice for large-scale production. researchgate.net In the context of GRIM polymerization, a monomer derived from this compound can be utilized. The process typically involves the formation of a Grignard reagent from a di-halogenated thiophene (B33073) derivative, which then undergoes nickel-catalyzed cross-coupling. cmu.eduresearchgate.net The living nature of GRIM polymerization is particularly advantageous, as it enables the synthesis of block copolymers and end-functionalized polymers. tdl.org
| Polymerization Technique | Key Features | Relevance to this compound |
| GRIM Polymerization | Controlled, living polymerization; produces regioregular polymers; room temperature synthesis. researchgate.net | Enables the creation of well-defined polythiophenes with the bromobutyl group available for further reactions. |
The regioregularity of polythiophenes, referring to the head-to-tail (HT) coupling of the thiophene units, is critical for achieving high charge carrier mobility. cmu.edu Irregular couplings (head-to-head or tail-to-tail) introduce steric hindrance that twists the polymer backbone, disrupting π-conjugation and diminishing the material's electronic properties. cmu.edunih.gov By using monomers like this compound in controlled polymerization methods such as GRIM, it is possible to synthesize highly regioregular polymers where the alkyl side chains are consistently oriented. cmu.eduresearchgate.net This ordered structure facilitates the self-assembly of polymer chains into well-organized domains, which is essential for efficient charge transport. nih.govcmu.edu
One of the most significant advantages of incorporating the this compound monomer into a polymer chain is the presence of the reactive bromobutyl group. This group serves as a handle for post-polymerization functionalization, a powerful strategy for modifying the properties of a polymer after it has been synthesized. rsc.org This approach allows for the introduction of a wide variety of functional groups that might not be compatible with the initial polymerization conditions. For instance, the bromo- group can be displaced by various nucleophiles to attach different side chains, thereby tuning the polymer's solubility, self-assembly behavior, and electronic properties. This versatility is crucial for developing new materials for a range of applications. rsc.orgnih.gov
Building Block for Complex Heterocyclic Systems
Beyond its role in polymer chemistry, this compound is a valuable building block for the synthesis of more complex, non-polymeric molecules. ossila.com The thiophene ring is a common motif in many biologically active compounds and functional organic materials.
The reactive nature of the bromobutyl group and the potential for functionalization at other positions on the thiophene ring make this compound a useful starting material for constructing multi-ring heterocyclic systems. universiteitleiden.nl Through various cross-coupling reactions, such as Suzuki or Stille couplings, the thiophene core can be linked to other aromatic or heterocyclic units. researchgate.net The bromobutyl chain can then be used to form additional rings through intramolecular cyclization reactions, leading to the creation of rigid and complex molecular architectures. These multi-ring systems are of interest in materials science and medicinal chemistry.
The ability to selectively modify both the thiophene ring and the bromobutyl side chain allows for the synthesis of densely functionalized organic molecules. researchgate.net For example, the bromine atom can be substituted to introduce one functional group, while the thiophene ring can undergo electrophilic substitution or metalation-cross-coupling to introduce others. This step-wise functionalization provides a high degree of control over the final molecular structure, enabling the synthesis of complex target molecules with precisely placed functional groups.
Precursor in Advanced Organic Synthesis for Non-Therapeutic Materials
This compound is a specialized thiophene derivative that serves as a valuable building block in the synthesis of advanced organic materials. Its structure, featuring a reactive bromobutyl group attached to a methyl-substituted thiophene ring, offers a unique combination of properties. The thiophene moiety is a well-established component in electronically active materials, while the terminal bromine on the flexible alkyl chain provides a reactive site for a variety of coupling and substitution reactions. This versatility allows for its incorporation into complex molecular architectures designed for specific non-therapeutic functions.
The thiophene ring is a cornerstone in the field of organic electronics due to its ability to form conductive polymers with favorable charge-transport properties. Polythiophenes, particularly regioregular poly(3-alkylthiophene)s (P3ATs), are extensively studied for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov The solubility and processing characteristics of these polymers are significantly influenced by the nature of the alkyl side chains. nih.gov
While 3-substituted thiophenes are more commonly polymerized, this compound represents a strategic precursor for creating functionalized thiophene-based materials. The core utility of this compound lies in its bifunctional nature. The thiophene ring can be incorporated into a polymer backbone, while the bromobutyl side chain acts as a post-functionalization handle. This allows for the synthesis of materials with tailored properties. For instance, the bromo group can be substituted with various functional moieties to fine-tune the polymer's electronic properties, solubility, or self-assembly behavior.
One synthetic strategy involves the attachment of the this compound unit as a side chain onto a pre-existing polymer backbone. This approach grafts the electronically active thiophene group onto polymers that may have other desirable characteristics, such as specific mechanical or optical properties. Alternatively, the bromo group can be converted into other functional groups (e.g., an ester, ether, or amine) prior to polymerization to create novel monomers. These monomers can then be polymerized, often using cross-coupling methods, to yield polythiophenes with complex side chains designed to enhance performance in electronic devices. rsc.org The introduction of specific side chains, such as those bearing sulfonic acid groups derived from haloalkanes, has been shown to dramatically increase the conductivity of the resulting polythiophene. rsc.org
Research Findings on Thiophene-Based Optoelectronic Materials
| Material Type | Key Synthetic Strategy | Resulting Properties | Potential Application |
|---|---|---|---|
| Regioregular Poly(3-alkylthiophene)s | Nickel- or Palladium-catalyzed cross-coupling of 3-alkyl-2,5-dihalothiophenes. nih.gov | Structurally homogenous, improved crystallinity, and enhanced charge carrier mobility. nih.gov | Organic Field-Effect Transistors (OFETs), Organic Solar Cells. |
| Polythiophenes with Functional Side Chains | Polymerization of monomers with pre-functionalized side chains or post-polymerization modification. rsc.org | Tunable solubility, tailored electronic levels, and improved conductivity. rsc.org | Sensors, Conductive Films, OLEDs. |
| Thiophene-based Copolymers | Copolymerization of thiophene monomers with other aromatic units (e.g., pyridine, benzodithiophene). nih.gov | Control over the polymer's band gap and electronic structure. | Broad-spectrum Organic Photovoltaics (OPVs). |
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are prime examples where components are linked mechanically rather than covalently. nih.gov The synthesis of these structures often relies on "capping" or "clipping" reactions, where reactive building blocks are used to form the final, interlocked architecture. mdpi.com
This compound is an ideal precursor for the "thread" component in a nih.govrotaxane assembly. A typical nih.govrotaxane consists of a linear molecule (the thread) passing through a macrocyclic molecule (the ring), with bulky "stopper" groups at each end of the thread to prevent it from dethreading. nih.gov The synthesis can be approached by first forming a pseudorotaxane—a non-covalent complex between the thread and the ring—followed by the attachment of stopper groups.
In this context, the this compound unit can be elaborated into a thread. The terminal bromine atom of the butyl chain provides a reactive handle for attaching a large, sterically hindering stopper via a nucleophilic substitution reaction. This is a common and efficient end-capping strategy in rotaxane synthesis. mdpi.com The methylthiophene moiety itself can act as the other, pre-existing stopper or be part of the central thread that interacts with the macrocycle. Furthermore, recent studies have highlighted the role of halogen interactions in guiding the self-assembly of supramolecular polymers, where dihalobutane guests are encapsulated by host molecules like pillar rsc.orgarenes. nih.gov The bromobutyl chain of this compound makes it a candidate for similar host-guest interactions, potentially forming linear supramolecular polymers.
Hypothetical Synthesis of a nih.govRotaxane Component
| Component | Precursor/Reagent | Role of this compound |
|---|---|---|
| Thread | This compound | Serves as the foundational structure of the thread. The methylthiophene group can act as one stopper. |
| Ring (Macrocycle) | e.g., Dibenzo-24-crown-8 (DB24C8) | Encircles the butyl chain of the thread in the pseudorotaxane intermediate. mdpi.com |
| Stopper | e.g., Triphenylphosphine or a bulky amine | Reacts with the terminal bromine of the bromobutyl group to form the second bulky stopper, completing the mechanical bond. mdpi.com |
Chemical probes are essential tools used to study biological systems and chemical processes. olemiss.edu Their synthesis requires versatile building blocks that can be used to construct molecules with specific functionalities, such as fluorescent tags, reactive groups, or recognition motifs. This compound serves as a key reagent for introducing the methylthiophene moiety into larger, more complex structures.
The primary utility of this compound in this context is as an alkylating agent. The carbon-bromine (C-Br) bond in the butyl chain is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carboxylates. This reactivity provides a straightforward method for covalently linking the methylthiophene unit to other molecules.
For example, the thiophene ring system is a known fluorophore that can be incorporated into fluorescent probes. By reacting this compound with a molecule designed to bind to a specific analyte, a chemical sensor can be constructed. Upon binding of the analyte, a change in the fluorescence of the thiophene moiety could provide a detectable signal. The four-carbon alkyl spacer offers flexibility, separating the thiophene signaling unit from the binding site to prevent unwanted electronic interference. This modular approach is a cornerstone of modern chemical probe design. olemiss.edu
Application as a Synthetic Reagent
| Reaction Type | Nucleophile (Example) | Product Class | Potential Application |
|---|---|---|---|
| N-Alkylation | Primary or Secondary Amine (R₂NH) | Tertiary Amine or Ammonium Salt | Synthesis of precursors for phase-transfer catalysts or functionalized amines. |
| O-Alkylation (Williamson Ether Synthesis) | Alkoxide or Phenoxide (RO⁻) | Ether | Creation of molecules with flexible linkers for drug discovery or materials science. |
| S-Alkylation | Thiolate (RS⁻) | Thioether (Sulfide) | Building blocks for sulfur-rich polymers or self-assembled monolayers on gold surfaces. |
| C-Alkylation | Enolate or other Carbon Nucleophile | Carbon-Carbon Bond Formation | Elaboration of complex carbon skeletons for multi-step organic synthesis. |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the geometry and electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) has become a leading method in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex multi-electron wavefunction, DFT determines the total energy of the molecule from its electron density. For 2-(4-Bromobutyl)-5-methylthiophene, DFT calculations would be employed to predict a variety of properties.
The process typically begins with a geometry optimization, where the algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy (most stable) conformation of the molecule. From this optimized structure, further properties can be calculated. nih.gov These include:
Vibrational Frequencies: Calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes of the thiophene (B33073) ring and the bromobutyl side chain.
Electronic Properties: Key insights are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. For this compound, it would visualize electron-rich regions (in red), such as the area around the sulfur atom and the π-system of the thiophene ring, and electron-poor regions (in blue), likely near the hydrogen atoms and the electrophilic carbon attached to the bromine.
Below is a hypothetical data table representing typical output from a DFT calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set) for this compound.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Calculated Value | Unit |
| Total Energy | -2150.78 | Hartrees |
| HOMO Energy | -6.45 | eV |
| LUMO Energy | -0.98 | eV |
| HOMO-LUMO Gap | 5.47 | eV |
| Dipole Moment | 2.15 | Debye |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.
Computational methods are invaluable for predicting how and where a molecule will react. rsc.org this compound has two primary sites for reaction: the aromatic thiophene ring, which is susceptible to electrophilic substitution, and the bromobutyl side chain, which is prone to nucleophilic substitution.
Electrophilic Aromatic Substitution: The methyl and butyl groups on the thiophene ring are electron-donating, activating the ring towards electrophilic attack. Computational models can predict the most likely site of substitution (regioselectivity). Methods like calculating Fukui functions or analyzing Hirshfeld charges can quantify the local reactivity of each carbon atom on the ring. researchgate.net For a 2,5-disubstituted thiophene, electrophilic attack is expected to occur at the C3 or C4 positions. DFT calculations would predict which of these sites has the higher electron density and is thus more nucleophilic.
Nucleophilic Substitution: The primary bromide on the butyl chain is a good leaving group, making the terminal carbon an electrophilic site for nucleophilic attack (an S_N2 reaction).
Table 2: Predicted Regioselectivity and Reactive Sites
| Reaction Type | Reactive Center | Predicted Site(s) | Computational Basis |
| Electrophilic Aromatic Substitution | Thiophene Ring | C3 and C4 | Analysis of calculated electrostatic potential and Fukui indices. |
| Nucleophilic Substitution | Bromobutyl Chain | C_α (carbon bonded to Br) | Analysis of Mulliken or Hirshfeld partial charges showing an electrophilic carbon. |
Note: This table illustrates how computational predictions for reactivity are generally presented.
Mechanistic Studies of Reactions Involving this compound
Beyond predicting where a reaction occurs, computational chemistry can elucidate the step-by-step pathway it follows. researchgate.net
A common reaction for molecules with a structure like this compound is intramolecular cyclization, where the nucleophilic thiophene ring attacks the electrophilic carbon of the bromobutyl chain, displacing the bromide and forming a new ring. Computational studies can map the entire reaction coordinate for such a process.
This involves locating the structure and energy of the transition state (TS)—the highest energy point along the reaction pathway. The TS represents the energetic barrier that must be overcome for the reaction to proceed. By using methods like Quadratic Synchronous Transit (QST) or Nudged Elastic Band (NEB), chemists can model the precise geometry of this fleeting arrangement of atoms. For the intramolecular cyclization of this compound, the transition state would feature a partially formed C-C bond between the thiophene ring and the butyl chain, and a partially broken C-Br bond.
Once the energies of the reactant, transition state, and product are calculated, key kinetic and thermodynamic parameters can be derived to quantify the reaction's feasibility and rate. researchgate.net
Activation Energy (E_a): The energy difference between the reactant and the transition state. A lower activation energy implies a faster reaction.
Enthalpy of Reaction (ΔH_reaction): The difference in energy between the products and reactants. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic one.
Gibbs Free Energy of Reaction (ΔG_reaction): This value, which also accounts for entropy, determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous process.
The following table provides a hypothetical set of parameters for the intramolecular cyclization of this compound, as would be determined by DFT calculations.
Table 3: Hypothetical Kinetic and Thermodynamic Parameters for Intramolecular Cyclization
| Parameter | Symbol | Calculated Value (Illustrative) | Unit | Implication |
| Activation Energy | E_a | 85.5 | kJ/mol | Moderate energy barrier to overcome. |
| Enthalpy of Activation | ΔH‡ | 83.2 | kJ/mol | Energy required to reach the transition state. |
| Gibbs Free Energy of Activation | ΔG‡ | 105.1 | kJ/mol | Accounts for entropy at the transition state. |
| Enthalpy of Reaction | ΔH_reaction | -45.0 | kJ/mol | The reaction is exothermic. |
| Gibbs Free Energy of Reaction | ΔG_reaction | -52.8 | kJ/mol | The reaction is spontaneous. |
Note: These values are illustrative, based on typical data for similar cyclization reactions.
Conformational Analysis of the Bromobutyl Side Chain
The four-carbon bromobutyl side chain is flexible, with multiple single bonds around which rotation can occur. This gives rise to different spatial arrangements, or conformers, each with a distinct energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Molecular Modeling in Design of Derived Structures
The design of novel molecular structures derived from this compound is significantly enhanced through the application of computational and theoretical chemistry. Molecular modeling, in particular, serves as a powerful tool to predict the physicochemical properties and biological activities of new derivatives before their actual synthesis. This in-silico approach accelerates the drug discovery process, reduces costs, and provides deep insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.
Molecular modeling encompasses a range of techniques, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling. These methods are instrumental in the rational design of derivatives of this compound, aiming to optimize their interaction with biological targets and improve their pharmacokinetic profiles.
Molecular Docking Studies:
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or a nucleic acid. This technique is crucial for understanding the binding mode of thiophene derivatives at the active site of a biological target. For instance, in the design of novel anticancer agents, derivatives of a thiophene core can be docked into the binding site of a specific enzyme, such as lactate (B86563) dehydrogenase (LDH), which is implicated in cancer metabolism. The docking simulations provide information on the binding affinity, typically expressed as a docking score or binding energy, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
For example, a study on novel thiophene derivatives as lactate dehydrogenase-A inhibitors revealed that the MolDock scores for the synthesized compounds ranged from -127 to -171, indicating strong binding affinities. Another study on thiophene sulfonamide derivatives targeting the enoyl acyl carrier protein reductase (InhA) for anti-tuberculosis activity reported docking scores ranging from -6 to -12 kcal/mol. tandfonline.com These values are indicative of the potential of the designed molecules to inhibit the respective enzymes.
Interactive Data Table: Molecular Docking Scores of Thiophene Derivatives
| Compound Series | Target Protein | Docking Score Range | Reference |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Lactate Dehydrogenase-A (LDH-A) | -127 to -171 (MolDock Score) | |
| Thiophene Sulfonamides | Enoyl Acyl Carrier Protein Reductase (InhA) | -6 to -12 kcal/mol | tandfonline.com |
| Tetrasubstituted Thiophenes | SARS-CoV-2 Main Protease | -25.18 to -81.42 kcal/mol | |
| Thiazole-Thiophene Scaffolds | Breast Cancer Protein (PDB: 2W3L) | -5.228 to -6.3 kcal/mol | nih.gov |
Quantitative Structure-Activity Relationship (QSAR):
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be electronic (e.g., dipole moment, energy of molecular orbitals), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov
A 3D-QSAR study on thiophene-based histone deacetylase (HDAC) inhibitors, for example, identified a pharmacophore model with a high correlation coefficient (R² = 0.9811) and predictive ability (Q² = 0.7293). nih.govresearchgate.net Such models are invaluable for predicting the activity of newly designed derivatives and for understanding which structural features are crucial for their biological function. For instance, a QSAR study on anti-inflammatory thiophene analogs highlighted the dominant role of electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment in modulating their activity. nih.gov
Interactive Data Table: Statistical Parameters of a 3D-QSAR Model for Thiophene-Based HDAC Inhibitors
| Parameter | Value | Description |
| R² | 0.9811 | Coefficient of determination (a measure of the goodness of fit) |
| Q² | 0.7293 | Cross-validated correlation coefficient (a measure of predictive ability) |
| SD | 0.0952 | Standard deviation of the regression |
| F | Not Reported | F-test value (a measure of statistical significance) |
Data from a study on HDAC inhibitors with a thiophene linker. nih.govresearchgate.net
Pharmacophore Modeling:
Pharmacophore modeling is another key aspect of computational drug design. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For derivatives of this compound, a pharmacophore model can be generated based on a set of active compounds. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. frontiersin.org
For instance, a pharmacophore-based 3D-QSAR study on HDAC inhibitors with a thiophene linker identified a five-point pharmacophore model (DDRRR) as being crucial for activity. nih.gov This model consists of two hydrogen bond donors (D) and three aromatic rings (R), providing a clear roadmap for the design of new, potent inhibitors.
By integrating these molecular modeling techniques, medicinal chemists can rationally design and prioritize novel derivatives of this compound for synthesis and biological evaluation. This computational-driven approach significantly streamlines the discovery of new therapeutic agents with improved efficacy and safety profiles.
Future Research Directions and Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional syntheses of substituted thiophenes, such as the Paal-Knorr or Gewald reactions, often rely on harsh conditions and can generate significant waste. nih.gov The future of synthesizing 2-(4-Bromobutyl)-5-methylthiophene and its derivatives will focus on greener, more efficient strategies. Research will likely pivot towards modern methods that maximize atom economy. nih.gov
Key areas of development include:
Multicomponent Reactions (MCRs): Modified MCRs, like the Gewald reaction, are being developed for the one-pot synthesis of diverse thiophene (B33073) derivatives, reducing the number of synthetic steps and minimizing waste. nih.gov
Metal-Free Synthesis: The use of elemental sulfur or potassium sulfide (B99878) as the sulfur source with substrates like buta-1-enes or cyclopropyl (B3062369) derivatives offers a transition-metal-free pathway to thiophenes, advancing the goals of green chemistry. nih.govorganic-chemistry.org
Renewable Feedstocks: Exploration into synthesizing thiophene precursors from biomass-derived materials, such as methyl levulinate, presents a sustainable alternative to fossil fuel-based starting materials. researchgate.net
Innovative Cyclization Strategies: The heterocyclization of functionalized alkynes is a powerful and atom-economical methodology for the regioselective synthesis of substituted thiophenes from readily available acyclic precursors. nih.gov This approach allows for the construction of the thiophene ring with a desired substitution pattern in a single, efficient step. nih.gov Microwave-assisted, solvent-free cyclizations using reagents like Lawesson's reagent also represent a significant step towards more environmentally benign processes. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Thiophene Derivatives
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Classical Condensations (e.g., Paal-Knorr) | Reaction of 1,4-dicarbonyl compounds with a sulfur source. | Well-established. | nih.gov |
| Multicomponent Reactions (MCRs) | One-pot reactions combining multiple starting materials. | High efficiency, reduced waste, step economy. | nih.gov |
| Metal-Free C-H Bond Cleavage | Reaction of substrates like buta-1-enes with potassium sulfide. | Atom-economical, avoids metal toxicity. | organic-chemistry.org |
| Alkynol Cyclization | Metal-free dehydration and sulfur cyclization of alkynols. | Good yields, utilizes elemental sulfur. | organic-chemistry.org |
| Microwave-Assisted Synthesis | Solvent-free reaction of 1,4-dicarbonyls with Lawesson's reagent. | Extremely short reaction times, high yields, no solvent. | organic-chemistry.org |
Exploration of Novel Catalytic Systems for Functionalization
While the bromobutyl group of this compound provides a clear site for nucleophilic substitution, direct functionalization of the thiophene ring's C-H bonds is a powerful strategy for building molecular complexity. Future research will heavily invest in discovering and optimizing novel catalytic systems to achieve this with high selectivity and efficiency.
Promising catalytic avenues include:
Palladium Catalysis: Palladium-catalyzed C-H activation is a leading method for the arylation of thiophenes. organic-chemistry.orgrsc.org Research into palladium/norbornene cooperative catalysis could enable the direct vicinal difunctionalization at the C4 and C5 positions of the thiophene ring, a challenging transformation that rapidly increases molecular complexity. nih.gov Developing ligand-free, heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), could offer scalable and more sustainable options for C-H arylation. acs.org
Iridium Catalysis: Iridium-catalyzed borylation represents a versatile method for the selective C-H functionalization of thiophenes. nih.gov The resulting thiophene boronate esters are stable intermediates that can participate in a wide array of subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for modular synthesis of complex derivatives. nih.gov
Other Transition Metals: Gold-catalyzed carbothiolation and copper-catalyzed couplings are also emerging as atom-economic ways to form new bonds at the thiophene core. acs.org
Table 2: Advanced Catalytic Systems for Thiophene Functionalization
| Catalytic System | Transformation | Key Advantages | Reference |
|---|---|---|---|
| Palladium(II) Acetate / Pivalic Acid | Direct C-H arylation of the thiophene ring. | Faster reactions, broad substrate scope. | |
| Palladium / Norbornene (Pd/NBE) | Vicinal C4 and C5 difunctionalization. | Rapid increase in molecular complexity, site-selective. | nih.gov |
| Iridium / Borylation Reagents | Regioselective C-H borylation. | Creates versatile boronate ester intermediates for further coupling. | nih.gov |
| Palladium on Carbon (Pd/C) / CuCl | Heterogeneously catalyzed C-H arylation. | Ligand-free, insensitive to air/moisture, potentially reusable catalyst. | acs.org |
Expansion of Applications as a Versatile Synthetic Scaffold in New Material Design
Thiophene-based molecules are pillars of modern materials science, prized for their electronic and optical properties. nih.govresearchgate.net this compound is an ideal scaffold for creating novel functional materials. The thiophene ring provides the core π-conjugated system, while the bromobutyl chain offers a reactive handle for polymerization or attachment to other molecular units.
Future applications to be explored:
Conjugated Polymers: The compound can be used as a monomer to synthesize new thiophene-based polymers. researchgate.netnumberanalytics.com By choosing appropriate polymerization techniques (e.g., oxidative coupling, direct arylation polycondensation), materials with tailored properties for organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs) can be designed. researchgate.netnumberanalytics.com
Microporous Polymer Networks (MPNs): Polymerization of tetrafunctional thiophene-based monomers can lead to MPNs with exceptionally high surface areas. acs.org Using this compound as a component in such structures could lead to materials with applications in gas storage, separation, or catalysis. acs.org
Functional Surfaces: The bromobutyl group can be used to graft the thiophene unit onto surfaces, modifying their electronic or chemical properties. This could be relevant for creating sensors or modifying electrodes.
Advanced Computational Studies for Predictive Synthesis and Reactivity
Computational chemistry is an increasingly indispensable tool for accelerating chemical research. For this compound, advanced computational studies can provide deep insights into its reactivity and guide the rational design of new syntheses and materials.
Key research areas for computational investigation:
Reactivity and Regioselectivity Prediction: Density Functional Theory (DFT) calculations can be used to determine global and local reactivity descriptors (e.g., HOMO-LUMO energies, Fukui indices). researchgate.net This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack on the thiophene ring, guiding the design of selective functionalization reactions.
Mechanism Elucidation: Computational studies can model the reaction pathways of catalytic cycles, such as palladium-catalyzed C-H activation, to understand the intimate mechanisms and identify rate-limiting steps. acs.org This knowledge is crucial for optimizing reaction conditions and catalyst design.
Predictive Material Design: By calculating the electronic properties (e.g., triplet energies, HOMO-LUMO gaps) of hypothetical polymers or oligomers derived from this compound, researchers can pre-screen candidates for desired applications in electronics. rsc.orgacs.org A data-driven approach, combining computational screening with experimental validation, can accelerate the discovery of new functional materials. acs.org
Integration into Flow Chemistry and Automated Synthesis Platforms
To fully exploit the potential of this compound in areas like drug discovery and materials science, high-throughput synthesis and screening are essential. Integrating its synthesis and derivatization into modern automation technologies is a critical future direction.
Flow Chemistry: Performing reactions in continuous flow microreactors offers numerous advantages over traditional batch synthesis, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. scribd.comthieme.de Adapting the synthesis and functionalization of thiophenes to flow systems can lead to higher yields, shorter reaction times, and easier scalability. scribd.comnih.gov
Automated Synthesis: Automated platforms can perform multi-step syntheses and purifications with minimal human intervention. nih.govresearchgate.net Using this compound as a starting scaffold on an automated synthesizer would enable the rapid generation of large libraries of derivatives. researchgate.net These libraries could then be screened for biological activity or material properties, significantly accelerating the discovery process.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, THF | 80°C | ~90 | |
| Friedel-Crafts | AlCl₃, CH₂Cl₂ | 25°C | 60–70 |
How is this compound characterized structurally, and what analytical techniques are essential?
Basic
Structural characterization relies on spectroscopic and spectrometric techniques:
- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ 2.3 ppm, bromobutyl chain protons at δ 1.6–3.4 ppm) and carbon backbone .
- IR Spectroscopy : Confirms C-Br stretches (500–600 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹) .
- Mass Spectrometry (HR-ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 261.56) .
How can researchers address discrepancies in reported spectroscopic data for this compound across studies?
Advanced
Discrepancies in NMR or IR data often arise from:
- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals.
- Impurities : Byproducts from incomplete alkylation or bromination require purification via column chromatography (silica gel, hexane/EtOAc eluent) .
- Temperature/Concentration : Dynamic effects in NMR (e.g., rotameric equilibria in the bromobutyl chain) may obscure splitting patterns. Low-temperature NMR can resolve this .
What strategies optimize the yield of this compound in cross-coupling reactions?
Advanced
Optimization focuses on:
- Catalyst Selection : PdCl₂(dppf) enhances coupling efficiency compared to Pd(PPh₃)₄ in sterically hindered systems .
- Solvent Polarity : Polar aprotic solvents (DMF) improve solubility of brominated intermediates but may increase side reactions. THF balances reactivity and selectivity .
- Stoichiometry : A 1:1.2 molar ratio of thiophene to bromobutyl reagent minimizes dimerization .
Q. Table 2: Reaction Parameter Optimization
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | PdCl₂(dppf) | +15% | |
| Solvent | THF | +20% vs. DMF | |
| Reagent Ratio | 1:1.2 (Thiophene:Br) | +10% |
What are the implications of substituent positioning on the reactivity of 5-methylthiophene derivatives in material science?
Advanced
The bromobutyl chain at the 2-position enhances:
- Polymer Conductivity : Acts as a solubilizing group in polythiophenes, improving charge transport in organic semiconductors .
- Thermal Stability : Longer alkyl chains (e.g., butyl vs. methyl) reduce crystallinity, increasing thermal degradation resistance .
Comparative studies of 3-(4-Bromobutyl)thiophene show that substituent position affects π-π stacking and bandgap tuning in optoelectronic devices .
What are the primary research applications of this compound in medicinal chemistry?
Q. Basic
- Anticancer Probes : Serves as a precursor for alkylating agents targeting DNA replication. In vitro studies highlight its potential in apoptosis induction .
- Enzyme Inhibition : The bromobutyl group facilitates covalent binding to cysteine residues in enzymes like kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
